molecular formula C27H46O B12535707 Cholestan-23-one CAS No. 870152-00-4

Cholestan-23-one

Cat. No.: B12535707
CAS No.: 870152-00-4
M. Wt: 386.7 g/mol
InChI Key: RQBKPRPERUWYOZ-ZTPZMMAUSA-N
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Description

Cholestan-23-one is a steroidal compound with the molecular formula C27H46O It is a derivative of cholestane, a saturated tetracyclic triterpene this compound is known for its unique structure and significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestan-23-one can be synthesized through several methods. One common approach involves the oxidation of cholestane derivatives. For instance, cholestane can be oxidized using reagents such as chromium trioxide (CrO3) in acetic acid to yield this compound . Another method involves the use of lead tetra-acetate and boron trifluoride in benzene-methanol, which results in the formation of this compound through a ring contraction reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cholestan-23-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cholestane derivatives, such as 3α-hydroxy-5α-cholestan-6-one and 3α-hydroxy-5α-cholestan-7-one . These derivatives are often studied for their unique biological activities and potential therapeutic applications.

Scientific Research Applications

Cholestan-23-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.

    Biology: The compound is studied for its interactions with cellular receptors and enzymes.

    Medicine: this compound derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of cholestan-23-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, such as nuclear receptors, and modulate gene expression. It may also interact with enzymes involved in steroid metabolism, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Cholestan-23-one can be compared with other similar compounds, such as:

This compound stands out due to its specific structure and the unique reactivity of the carbonyl group at the 23rd position. This distinct feature allows for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

CAS No.

870152-00-4

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(2R)-2-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptan-4-one

InChI

InChI=1S/C27H46O/c1-18(2)16-21(28)17-19(3)23-11-12-24-22-10-9-20-8-6-7-14-26(20,4)25(22)13-15-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RQBKPRPERUWYOZ-ZTPZMMAUSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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